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Executive Summary

N-(3-lodophenyl)acetamide (CAS: 19230-45-6), also known as 3'-iodoacetanilide, is a
halogenated amide derivative serving as a critical scaffold in medicinal chemistry and materials
science.[1][2][3][4] Its structural significance lies in the meta-positioning of the iodine atom
relative to the acetamido group. This specific geometry makes it a highly versatile electrophile
for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Sonogashira),
allowing for the precise construction of complex biaryl systems and heterocycles found in
pharmaceuticals and radioligands.

This guide provides a comprehensive technical analysis of the compound's synthesis,
structural properties, and reactivity profile, designed for researchers optimizing lead generation
or process development.

Physicochemical Profile

The following data summarizes the core physical properties of N-(3-iodophenyl)acetamide.
Researchers should note the melting point variance often observed in literature, which depends
on the solvent system used for recrystallization (typically Ethanol/Water).
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Property Value /| Description

IUPAC Name N-(3-iodophenyl)acetamide

CAS Number 19230-45-6

Molecular Formula CsHsINO

Molecular Weight 261.06 g/mol

Appearance White to off-white crystalline solid

Melting Point 119-122 °C (Typical) [1]

Solubility Soluble in DMSO, DMF, Methanol, Ethanol;
Sparingly soluble in water

pKa ~14.5 (Amide NH, estimated)

Structural & Electronic Analysis

The reactivity of N-(3-iodophenyl)acetamide is defined by the interplay between the
acetamido group and the iodine atom on the benzene ring.

» Electronic Effects: The acetamido group (

) is a moderate activator (ortho/para directing) via resonance donation of the nitrogen lone
pair, but it also exerts a weak electron-withdrawing inductive effect. The iodine atom at the
meta position is weakly deactivating.

e Bond Lability: The C(sp?)-I bond is significantly weaker (approx. 65 kcal/mol) than C—Br or
C—ClI bonds. This makes the iodine atom an excellent leaving group for oxidative addition by
low-valent transition metals (e.g., Pd(0)), typically reacting faster than the corresponding
bromo- or chloro-analogues.

o Steric Geometry: Unlike ortho-substituted isomers, the meta-iodine does not sterically hinder
the amide moiety, preserving the planarity of the amide bond and facilitating intermolecular
hydrogen bonding (N-H---O=C), which contributes to its crystalline stability.

Synthesis Protocol: Acetylation of 3-lodoaniline
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The most robust synthetic route involves the nucleophilic acyl substitution of 3-iodoaniline with
acetic anhydride. This method is preferred over acetyl chloride due to milder conditions and the
absence of HCI byproduct generation.

Reaction Workflow[7][8]
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Figure 1: Step-by-step workflow for the acetylation of 3-iodoaniline.

Experimental Procedure

Reagents: 3-lodoaniline (1.0 eq), Acetic Anhydride (1.2 eq), Glacial Acetic Acid (Solvent),
Sodium Acetate (Buffer/Base, optional).

» Preparation: Dissolve 3-iodoaniline (e.g., 10 mmol) in a minimal amount of glacial acetic acid
or a 1:1 mixture of acetic acid/water.

» Addition: Slowly add acetic anhydride (12 mmol) dropwise to the stirred solution. The
reaction is slightly exothermic.

e Reaction: Stir the mixture at room temperature for 30—60 minutes. If precipitation does not
occur immediately, warm gently to 50°C to ensure completion.

e Quench: Pour the reaction mixture into crushed ice (approx. 50 mL). The product should
precipitate as a white solid.

« Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x 10 mL)
to remove residual acid.
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 Purification: Recrystallize from Ethanol/Water (9:1) or Toluene to yield analytical grade
crystals.

Mechanism: The amine nitrogen attacks the carbonyl carbon of acetic anhydride, forming a
tetrahedral intermediate, which collapses to expel acetate and form the amide bond [2].

Analytical Characterization

Confirmation of the structure is achieved primarily through NMR spectroscopy. The meta-
substitution pattern creates a distinct splitting pattern in the aromatic region.

Predicted 1H NMR Data (300 MHz, DMSO-d6)

Chemical Shift o . .
) Multiplicity Integration Assignment Notes
) ) Exchangeable
10.05 Singlet (Broad) 1H NH (Amide) ]
with D20.
. . Isolated proton
8.10 Triplet/Singlet 1H Ar-H (C2)
between | and N.
7.55 Doublet 1H Ar-H (C4) Ortho to lodine.
7.35 Doublet 1H Ar-H (C6) Ortho to Amide.
) Meta to both
7.08 Triplet 1H Ar-H (C5) ]
substituents.
) Characteristic
2.06 Singlet 3H CHs (Acetyl)
methyl peak.

IR Spectroscopy:

e 3290 cm~: N-H stretch (Amide A).

e 1665 cm~: C=0 stretch (Amide I).

e 1540 cm~: N-H bend (Amide II).
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Reactivity Profile: Palladium-Catalyzed Coupling

The primary utility of N-(3-iodophenyl)acetamide is its role as an electrophile in cross-
coupling reactions. The C-I bond is highly reactive toward oxidative addition by Pd(0) species,
making it superior to bromo- or chloro-analogues for difficult couplings.

Catalytic Cycle (Suzuki-Miyaura)

The following diagram illustrates the mechanism when coupling this substrate with a boronic

acid.
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Figure 2: The Pd(0) catalytic cycle. The oxidative addition into the C-I bond (Red node) is the
first and often fastest step due to the weak C-1 bond energy.

Key Applications
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e Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form 3-acetamidobiphenyls.
o Conditions: Pd(PPhs)4 (5 mol%), K2COs, Toluene/Water, 80°C [3].

o Heck Reaction: Coupling with acrylates or styrenes.
o Conditions: Pd(OAc)z, P(o-tol)s, EtsN, DMF.

» Sonogashira Coupling: Reaction with terminal alkynes to form arylalkynes.
o Utility: Used to attach linkers for fluorescent tags or drug conjugates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 19230-45-6 | 3'-lodoacetanilide - Aromsyn Co.,Ltd. [aromsyn.com]

2. 19230-45-6,N-(3-iodophenyl)acetamide-AccelaChem|AccelaChemBio|Accela design,
synthesis, manufacture and market advanced R&D chemicals;FixfH (L) BIRAF
[accelachem.com]

3. echemi.com [echemi.com]

4. N-(3-lodophenyl)acetamide | CymitQuimica [cymitquimica.com]

© 2026 BenchChem. All rights reserved. 6/7 Tech Support


http://www.orgsyn.org/demo.aspx?prep=CV1P0111
https://www.nobelprize.org/prizes/chemistry/2010/summary/
https://www.benchchem.com/product/b181205/docs?utm_src=pdf-body#technical-monograph-n-3-iodophenyl-acetamide-1
https://pubchem.ncbi.nlm.nih.gov/compound/329799323
https://www.benchchem.com/product/b181205?utm_src=pdf-custom-synthesis#bc-rfq
https://www.aromsyn.com/product/19230-45-6.html;jsessionid=744714FDE446CC4FF369B3440070682B
https://accelachem.com/cn/productview_goodsid_202805_goodscode_SY186987.html
https://accelachem.com/cn/productview_goodsid_202805_goodscode_SY186987.html
https://accelachem.com/cn/productview_goodsid_202805_goodscode_SY186987.html
https://www.echemi.com/produce/pr23061584572-3-iodoacetanilide.html
https://cymitquimica.com/fr/produits/3D-UAA23045/19230-45-6/n-3-iodophenylacetamide/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181205?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [Technical Monograph: N-(3-lodophenyl)acetamide[1]].
BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b181205/docs#technical-monograph-n-3-iodophenyl-
acetamide-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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